molecular formula C22H25NO3 B2600578 2,2-Diphenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone CAS No. 1328173-85-8

2,2-Diphenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone

Cat. No.: B2600578
CAS No.: 1328173-85-8
M. Wt: 351.446
InChI Key: VHASTUFJJUAIPH-UHFFFAOYSA-N
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Description

2,2-Diphenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone is a unique organic compound characterized by its spirocyclic structure. This compound has garnered interest due to its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its complex structure, featuring both diphenyl and spirocyclic moieties, allows for diverse chemical reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 1,5-dioxa-9-azaspiro[5.5]undecane, which is then reacted with diphenylacetyl chloride under controlled conditions to yield the target compound. The reaction conditions often include the use of anhydrous solvents, inert atmosphere, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to produce the compound in bulk quantities suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2,2-Diphenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Diphenyl-1-(1,5-dioxa-9-azaspiro[5This dual functionality sets it apart from other similar compounds, making it a valuable subject for scientific research and industrial applications.

Properties

IUPAC Name

1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c24-21(23-14-12-22(13-15-23)25-16-7-17-26-22)20(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,20H,7,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHASTUFJJUAIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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